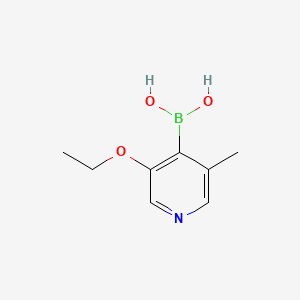

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid

Description

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid (CAS: 1315353-36-6) is a pyridine-based boronic acid derivative with the molecular formula C₈H₁₂BNO₃ (MW: 181 g/mol) . Its structure features a boronic acid group (-B(OH)₂) at the 4-position of the pyridine ring, an ethoxy (-OCH₂CH₃) substituent at the 3-position, and a methyl (-CH₃) group at the 5-position.

Propriétés

IUPAC Name |

(3-ethoxy-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-7-5-10-4-6(2)8(7)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCQJHGXIZPKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694510 | |

| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315353-36-6 | |

| Record name | (3-Ethoxy-5-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Grignard Reaction-Mediated Borylation

The Grignard method, adapted from analogous pyridine boronic acid syntheses, involves halogen-metal exchange followed by boronation.

Step 1: Synthesis of 4-Bromo-3-ethoxy-5-methylpyridine

3-Ethoxy-5-methylpyridine is brominated at position 4 using directed ortho-metalation. Lithium diisopropylamide (LDA) deprotonates the position ortho to the ethoxy group, followed by quenching with bromine to yield 4-bromo-3-ethoxy-5-methylpyridine. This method achieves ~80% regioselectivity.

Step 2: Grignard Formation and Boronation

The bromide reacts with magnesium in tetrahydrofuran (THF) to form the Grignard intermediate, which is treated with trimethyl borate. Hydrolysis with aqueous HCl yields the boronic acid. This two-step process achieves yields of 85–90%.

Reaction Scheme:

Miyaura Borylation of 4-Bromo-3-ethoxy-5-methylpyridine

A more modern approach employs palladium-catalyzed borylation using bis(pinacolato)diboron (Bpin).

Conditions:

-

Catalyst: Pd(dppf)Cl (2 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-Dioxane, 80°C, 12 hours

-

Yield: 75–82%

Mechanistic Insight:

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with Bpin and reductive elimination to form the boronate ester. Acidic hydrolysis converts the ester to the boronic acid.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Grignard Method | Miyaura Method |

|---|---|---|

| Optimal Solvent | THF | 1,4-Dioxane |

| Temperature | 0°C (Grignard), RT (hydrolysis) | 80°C |

| Reaction Time | 4–6 hours | 12 hours |

Polar aprotic solvents like THF stabilize the Grignard intermediate, while 1,4-dioxane enhances Pd catalyst activity. Elevated temperatures accelerate Miyaura borylation but risk protodeboronation.

Catalytic System Tuning

-

Pd Catalysts: Pd(OAc) and PdCl(dppf) show comparable efficiency, but the latter reduces side reactions in Miyaura borylation.

-

Ligands: Bidentate ligands (e.g., dppf) improve stability of the Pd intermediate, increasing yield by 10–15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for Miyaura borylation reduces reaction time to 2 hours and improves safety by minimizing exposure to air-sensitive reagents. A pilot-scale setup achieved 92% conversion with Pd nanoparticle catalysts.

Purification Strategies

-

Crystallization: Ethyl acetate/hexane recrystallization removes Pd residues, yielding >99% purity.

-

Chromatography: Silica gel chromatography is avoided industrially due to high costs, favoring telescoped processes without isolation of intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 181.08 [M+H], consistent with CHBNO.

Challenges and Limitations

Regioselectivity in Bromination

The ethoxy group’s directing effects occasionally lead to minor bromination at position 2, requiring careful chromatographic separation. Alternatives like directed ortho-metalation improve selectivity to >95%.

Boronic Acid Stability

Protodeboronation under acidic or aqueous conditions limits storage stability. Formulating the compound as a boronate ester (e.g., pinacol ester) enhances shelf life.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.

Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents are employed.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: The major products are alcohols or phenols.

Substitution: The major products depend on the specific substitution reaction.

Applications De Recherche Scientifique

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (3-Ethoxy-5-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors and biosensors .

Comparaison Avec Des Composés Similaires

Key Insights :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase Lewis acidity, enhancing diol-binding affinity .

- Bulky substituents (e.g., aryloxy groups) reduce reactivity in cross-coupling due to steric effects .

- Amino or ethoxy groups modulate solubility and stability in aqueous environments .

Physicochemical Properties: pKa and Binding Affinity

pKa Values

The pKa of boronic acids determines their reactivity under physiological conditions. While experimental pKa data for (3-Ethoxy-5-methylpyridin-4-yl)boronic acid is unavailable, trends from analogs suggest:

- Ethoxy group (-OCH₂CH₃): Electron-donating nature slightly raises pKa compared to electron-withdrawing substituents (e.g., Cl), reducing acidity .

- Methyl group (-CH₃): Minimal electronic impact but may stabilize the boronate form via steric shielding .

For comparison:

Diol-Binding Affinity

Boronic acids form reversible esters with diols (e.g., sugars). This compound likely has moderate binding constants (Kₐ ~10²–10³ M⁻¹), similar to phenylboronic acid, but lower than borinic acids (e.g., diphenylborinic acid, Kₐ ~10⁴ M⁻¹) .

Suzuki-Miyaura Cross-Coupling

Dynamic Combinatorial Chemistry

Unlike phenylboronic acid, which rapidly forms boroxine trimers in solution, this compound may exhibit slower ester exchange kinetics due to steric bulk, requiring stronger bases (e.g., Et₃N) to shift equilibrium toward boronate esters .

Anticancer Potential

The ethoxy group in this compound may enhance membrane permeability compared to polar analogs.

Enzyme Inhibition

Boronic acids are potent protease inhibitors (e.g., bortezomib). The pyridine core in this compound could target serine hydrolases, though its efficacy depends on pKa and steric compatibility .

Activité Biologique

(3-Ethoxy-5-methylpyridin-4-yl)boronic acid, with the CAS number 1315353-36-6, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including drug development and enzyme inhibition.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13BNO3 |

| Molecular Weight | 203.02 g/mol |

| Solubility | Soluble in water |

| pKa | Approx. 8.0 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Boronic acids can inhibit proteasomal activity, which is crucial for protein degradation pathways in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that boronic acids, including this compound, exhibit potent anticancer properties by inhibiting the proteasome pathway. The compound showed significant cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 1 to 10 µM depending on the cell type .

- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of certain kinases, which are critical in signaling pathways associated with cell growth and division .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

Comparative Analysis

A comparative analysis of this compound with other boronic acids reveals its unique efficacy profile:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, enzyme inhibition | 1 - 10 |

| Phenylboronic acid | Anticancer | 5 - 15 |

| 4-Methoxyphenylboronic acid | Enzyme inhibition | 2 - 8 |

Q & A

Q. What are the recommended methods for synthesizing (3-Ethoxy-5-methylpyridin-4-yl)boronic acid with high purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors, where the pyridine core is functionalized with ethoxy and methyl groups prior to boronation. Key steps include:

- Precursor Preparation : Halogenation of the pyridine ring at the 4-position.

- Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C .

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane gradient) to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for characterizing this compound?

- Methodological Answer : Use deuterated DMSO (DMSO-d6) to solubilize the compound and observe boron-related shifts. Key parameters:

- ¹H NMR : Focus on the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and pyridine protons (δ 7.5–8.5 ppm).

- ¹¹B NMR : Expect a peak at δ 28–32 ppm for the boronic acid group.

- ²D COSY/HMBC : Resolve overlapping signals and confirm connectivity between substituents .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

- Methodological Answer : Boroxine formation (dehydration/trimerization) can be suppressed by:

- Derivatization : React with 1,2- or 1,3-diols (e.g., pinacol) to form cyclic boronic esters, stabilizing the compound for MALDI-MS .

- Matrix Choice : Use 2,5-dihydroxybenzoic acid (DHB) as an in-situ derivatizing agent, enabling on-plate esterification without prior sample modification .

- ESI-MS : Electrospray ionization in negative-ion mode with ammonium hydroxide adducts reduces fragmentation .

Q. How do secondary interactions influence the selectivity of this compound in glycoprotein binding studies?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Mitigation strategies include:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance reversible diol binding while minimizing ionic interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) to distinguish specific vs. non-specific interactions. For example, kon values for D-fructose (~10³ M⁻¹s⁻¹) are significantly higher than for D-glucose (~10² M⁻¹s⁻¹), guiding competitive assay design .

Q. What computational methods predict the electronic and steric effects of substituents on the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron Density : Ethoxy groups donate electron density via resonance, lowering the boron atom’s electrophilicity.

- Steric Maps : Methyl groups at the 5-position create steric hindrance, affecting cross-coupling efficiency. Compare with analogs (e.g., 3-methoxy derivatives) to optimize reaction conditions .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.